

## Synthesis and Isotopic Labeling of Dapivirined11: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of **Dapivirine-d11**. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection.[1][2][3] Isotopic labeling, particularly with deuterium, is a critical tool in drug development for studying pharmacokinetics, metabolism, and as internal standards in analytical assays. This document outlines a plausible synthetic route for **Dapivirine-d11**, detailed experimental protocols, and the mechanism of action of Dapivirine.

### **Proposed Synthesis of Dapivirine-d11**

The synthesis of **Dapivirine-d11** can be approached through a multi-step process, beginning with the preparation of a key deuterated intermediate, 2,4,6-trimethylaniline-d11. This intermediate is then coupled with a pyrimidine derivative to yield the final product. The overall synthetic strategy is based on established methods for the synthesis of Dapivirine.

# Table 1: Summary of Proposed Synthetic Steps and Hypothetical Quantitative Data



Step	Reaction	Starting Material(s )	Key Reagent( s)	Product	Hypotheti cal Yield (%)	Hypotheti cal Isotopic Purity (%)
1	Nitration	Mesitylene- d12	Nitric acid, Sulfuric acid	2,4,6- Trimethyl- 1- nitrobenze ne-d11	90	>99
2	Reduction	2,4,6- Trimethyl- 1- nitrobenze ne-d11	H2, Pd/C	2,4,6- Trimethyla niline-d11	95	>99
3	Intermediat e Synthesis	4-Amino- 2,6- dichloropyri midine, 4- Aminobenz onitrile	Sodium hydride	4-((2- Chloro-6- aminopyri midin-4- yl)amino)b enzonitrile	85	N/A
4	Final Coupling	4-((2- Chloro-6- aminopyri midin-4- yl)amino)b enzonitrile, 2,4,6- Trimethyla niline-d11	p- Toluenesulf onic acid	Dapivirine- d11	75	>99

### **Detailed Experimental Protocols**

The following are proposed detailed methodologies for the key experimental steps in the synthesis of **Dapivirine-d11**.



#### Step 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene-d11

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place Mesitylene-d12 (1.0 eq) in a suitable solvent such as dichloromethane.
- Nitration: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. The crude product can be purified by column chromatography on
  silica gel.

#### Step 2: Synthesis of 2,4,6-Trimethylaniline-d11

- Reaction Setup: In a hydrogenation vessel, dissolve 2,4,6-Trimethyl-1-nitrobenzene-d11 (1.0 eq) in ethanol.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
- Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50 psi. Stir the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to obtain 2,4,6-Trimethylanilined11, which can be used in the next step without further purification if the purity is high.



# Step 3: Synthesis of 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile

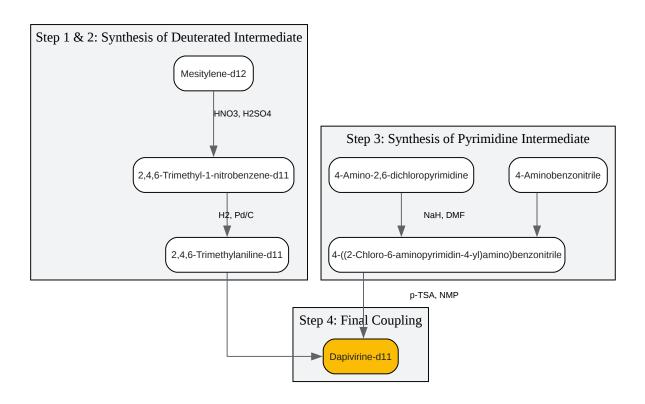
- Reaction Setup: To a solution of 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
- Addition of Aminobenzonitrile: After stirring for 30 minutes, add a solution of 4-Aminobenzonitrile (1.0 eq) in DMF dropwise.
- Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80°C.
- Reaction Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: After completion, cool the reaction mixture and pour it into ice-water.
- Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system.

#### Step 4: Synthesis of Dapivirine-d11

- Reaction Setup: In a sealed tube, combine 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile (1.0 eq), 2,4,6-Trimethylaniline-d11 (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
- Reaction Conditions: Heat the mixture to 150-160°C.
- Reaction Monitoring: Monitor the formation of **Dapivirine-d11** by LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.
- Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to yield **Dapivirine-d11**.



# Visualizations Proposed Synthetic Workflow for Dapivirine-d11



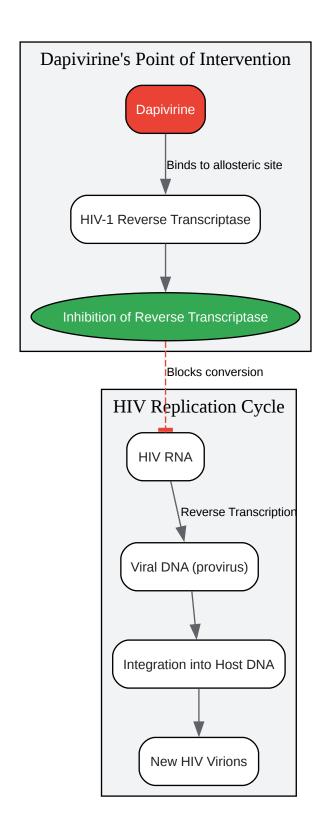
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Caption: Proposed synthetic workflow for **Dapivirine-d11**.

### **Mechanism of Action of Dapivirine**

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This action halts the viral replication process.





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Caption: Mechanism of action of Dapivirine as an NNRTI.



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